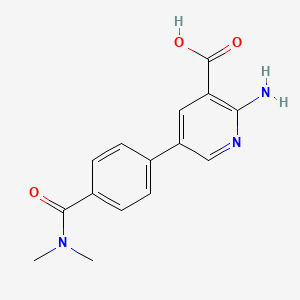
MFCD18318147
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of nicotinic acid, featuring an amino group and a dimethylaminocarbonyl group attached to a phenyl ring. This compound has a molecular formula of C15H15N3O3 and a molecular weight of 285.30 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(N,N-dimethylaminocarbonyl)benzaldehyde and 2-amino-5-bromonicotinic acid.
Condensation Reaction: The aldehyde group of 4-(N,N-dimethylaminocarbonyl)benzaldehyde reacts with the amino group of 2-amino-5-bromonicotinic acid under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The amino group and the dimethylaminocarbonyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyridine
- 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine
Comparison: Compared to its similar compounds, 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
2-amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-9(4-6-10)11-7-12(15(20)21)13(16)17-8-11/h3-8H,1-2H3,(H2,16,17)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYHPOIDGGBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688061 |
Source


|
| Record name | 2-Amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-77-5 |
Source


|
| Record name | 2-Amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6392537.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid](/img/structure/B6392551.png)


![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392564.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392570.png)
![2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392573.png)
![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392579.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392596.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392598.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid](/img/structure/B6392599.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392606.png)
